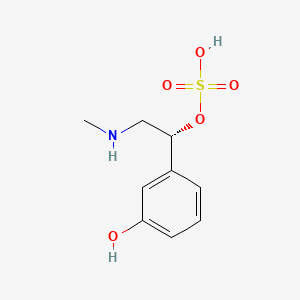
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenemethanol backbone with a hydroxy group and a methylamino group, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenemethanol with formaldehyde and methylamine under controlled conditions to introduce the methylamino group. This is followed by esterification with sulfuric acid to form the mono(hydrogensulfate) ester.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 4-hydroxy-α-[1-(methylamino)ethyl]-, (R,S)-**: This compound has a similar structure but with different functional groups and stereochemistry.
Benzenemethanol, α-methyl-: This compound has a similar benzenemethanol backbone but lacks the hydroxy and methylamino groups.
Uniqueness
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- is unique due to its specific combination of functional groups and its stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
87913-97-1 |
|---|---|
Molecular Formula |
C9H13NO5S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
[(1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-10-6-9(15-16(12,13)14)7-3-2-4-8(11)5-7/h2-5,9-11H,6H2,1H3,(H,12,13,14)/t9-/m0/s1 |
InChI Key |
BRSGUGOZGGFORD-VIFPVBQESA-N |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)OS(=O)(=O)O |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















